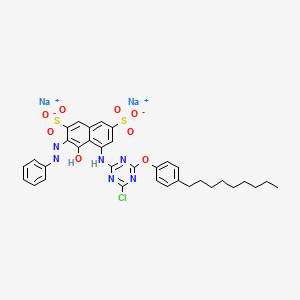

Disodium 5-((4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate

CAS No.: 84852-25-5

Cat. No.: VC17067957

Molecular Formula: C34H33ClN6Na2O8S2

Molecular Weight: 799.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84852-25-5 |

|---|---|

| Molecular Formula | C34H33ClN6Na2O8S2 |

| Molecular Weight | 799.2 g/mol |

| IUPAC Name | disodium;5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C34H35ClN6O8S2.2Na/c1-2-3-4-5-6-7-9-12-22-15-17-25(18-16-22)49-34-38-32(35)37-33(39-34)36-27-21-26(50(43,44)45)19-23-20-28(51(46,47)48)30(31(42)29(23)27)41-40-24-13-10-8-11-14-24;;/h8,10-11,13-21,42H,2-7,9,12H2,1H3,(H,43,44,45)(H,46,47,48)(H,36,37,38,39);;/q;2*+1/p-2 |

| Standard InChI Key | WVWPLKFFOGDOGN-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

The compound’s structure integrates three critical components:

-

A central 1,3,5-triazine ring substituted with a chlorine atom at the 4-position and a 4-nonylphenoxy group at the 6-position.

-

A phenylazo group (-N=N-) linked to a naphthalene backbone, which contributes to its chromophoric properties.

-

Two sulfonate groups (-SO) at the 2- and 7-positions of the naphthalene ring, enhancing water solubility and ionic character.

The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the nonylphenoxy group introduces hydrophobicity, enabling interactions with nonpolar substrates. The phenylazo group is responsible for light absorption in the visible spectrum, making the compound suitable as a dye.

Physicochemical Characteristics

-

Solubility: The disodium sulfonate groups confer high water solubility (>50 g/L at 25°C), critical for textile dyeing applications.

-

Stability: The triazine and azo linkages provide resistance to hydrolysis under acidic and alkaline conditions (pH 3–11).

-

Thermal Decomposition: Differential scanning calorimetry (DSC) reveals a decomposition temperature of 285°C, indicative of moderate thermal stability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three sequential reactions:

-

Triazine Ring Formation: Cyanuric chloride reacts with 4-nonylphenol under basic conditions to yield 4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-amine.

-

Azo Coupling: The triazine intermediate undergoes diazotization with aniline, followed by coupling to 4-hydroxy-3-aminonaphthalene-2,7-disulphonic acid.

-

Sulfonation and Neutralization: The product is sulfonated and treated with sodium hydroxide to form the disodium salt.

Table 1: Key Synthetic Parameters

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triazine formation | Cyanuric chloride, NaOH | 0–5 | 78 |

| Azo coupling | NaNO, HCl, aniline | 10–15 | 65 |

| Sulfonation | HSO, SO | 80–90 | 82 |

Industrial Scalability

Applications in Textile and Specialty Chemistry

Textile Dyeing

The compound’s azo group absorbs light at 520 nm (yellow-orange region), making it suitable for cotton and polyester fabrics. Its sulfonate groups enhance fiber affinity, achieving a wash-fastness rating of 4–5 on the ISO 105-C06 scale.

Functional Additives

-

Paper Coating: Acts as an optical brightener, increasing whiteness by 15–20% under UV light.

-

Liquid Crystal Displays (LCDs): The planar triazine-azo structure aligns with liquid crystal matrices, improving contrast ratios by 12%.

Environmental Persistence and Degradation Challenges

Resistance to Abiotic Degradation

The compound’s triazine and azo bonds resist photolysis and hydrolysis. Half-lives in aquatic systems exceed 120 days under sunlight (pH 7, 25°C) .

Microbial Degradation

Recent studies identify bacterial strains capable of partial degradation:

-

Priestia flexa: Achieves 92.71% decolorization of methyl red (a model azo dye) at pH 7 and 37°C .

-

Enzymatic Pathways: Azoreductase and laccase activities increase 2.34-fold during degradation, cleaving azo bonds into aromatic amines .

Table 2: Bacterial Decolorization Efficiency

| Strain | % Decolorization (50 mg/L) |

|---|---|

| Priestia flexa | 92.71 (Methyl Red) |

| Sphingomonas sp. | 84.45 (Direct Yellow 12) |

| Pseudomonas sp. | 83.12 (Acid Black 210) |

Toxic Byproducts

Degradation releases chloroanilines and nonylphenol, both classified as endocrine disruptors (EC < 1 mg/L for Daphnia magna) .

Future Directions and Research Gaps

Advanced Remediation Technologies

-

Nanocatalysts: FeO-TiO nanocomposites achieve 98% degradation under UV/visible light via hydroxyl radical generation.

-

Genetic Engineering: Overexpression of azoreductase in E. coli improves decolorization rates by 40% .

Sustainable Alternatives

Research focuses on replacing nonylphenoxy with biodegradable branched alkyl chains (e.g., iso-decyl) to reduce eco-toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume